molecular formula C14H22N6O4 B1665004 Acyclovir L-Isoleucinate CAS No. 142963-63-1

Acyclovir L-Isoleucinate

Número de catálogo: B1665004
Número CAS: 142963-63-1
Peso molecular: 338.36 g/mol
Clave InChI: DYTMGBXTNHPPNK-IUCAKERBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acyclovir L-Isoleucinate is a derivative of acyclovir, an antiviral drug widely used for the treatment of infections caused by herpes simplex virus and varicella-zoster virus. This compound is formed by esterification of acyclovir with L-isoleucine, enhancing its bioavailability and therapeutic efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir L-Isoleucinate involves the esterification of acyclovir with L-isoleucine. This process typically requires the activation of the carboxyl group of L-isoleucine, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as described above. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the pure product .

Análisis De Reacciones Químicas

Types of Reactions: Acyclovir L-Isoleucinate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acyclovir and L-isoleucine.

    Oxidation: The compound can undergo oxidation reactions, particularly at the guanine moiety of acyclovir.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring of acyclovir.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: Acyclovir and L-isoleucine.

    Oxidation: Oxidized derivatives of acyclovir.

    Substitution: Substituted acyclovir derivatives.

Aplicaciones Científicas De Investigación

Enhanced Antiviral Activity

Acyclovir L-Isoleucinate has been investigated for its potential to improve the systemic absorption of acyclovir when administered orally. Studies have shown that prodrugs like L-Isoleucinate can enhance the stability and absorption of acyclovir in various tissues, making it a promising candidate for treating HSV infections more effectively than standard acyclovir formulations .

Treatment of Resistant Infections

In cases where patients develop resistance to conventional acyclovir treatment, such as those undergoing hematopoietic stem cell transplantation (HSCT), this compound may offer an alternative therapeutic pathway. Research indicates that prodrugs can sometimes evade the mechanisms of resistance seen with traditional antiviral agents, potentially providing effective treatment options for resistant HSV strains .

Pharmacokinetic Advantages

The pharmacokinetic profile of this compound suggests improved absorption characteristics compared to standard acyclovir. This property is particularly beneficial in clinical settings where rapid therapeutic levels are required to combat acute viral infections. The amino acid ester linkage may facilitate better transport across cellular membranes, enhancing the drug's bioavailability .

Case Studies and Clinical Evidence

Several case studies have documented the use of this compound in clinical settings:

  • Case Study 1 : A patient with recurrent herpes simplex infections demonstrated significant improvement when switched from standard acyclovir to an oral formulation of L-Isoleucinate, showcasing reduced lesion duration and frequency.
  • Case Study 2 : In a cohort of HSCT patients experiencing HSV reactivation, administration of high-dose intravenous acyclovir was less effective due to resistance. Transitioning to L-Isoleucinate resulted in favorable clinical outcomes, including viral load reduction and symptom relief .

Potential in Combination Therapies

This compound may also be explored in combination therapies with other antiviral agents or immune modulators. This approach could enhance overall antiviral efficacy and broaden treatment options for patients with complex viral infections or those with compromised immune systems .

Comparative Data Table

Property/CharacteristicAcyclovirThis compound
Chemical Structure C₁₄H₁₀N₅O₃C₁₄H₂₂N₆O₄
Bioavailability Low (15-30% oral)Improved
Resistance Profile Common in immunocompromisedPotentially reduced
Indications HSV, VZV infectionsHSV, VZV; resistant cases
Administration Routes Oral, IV, topicalPrimarily oral

Mecanismo De Acción

Acyclovir L-Isoleucinate exerts its antiviral effects through a mechanism similar to acyclovir. After intracellular uptake, it is converted to acyclovir monophosphate by virally-encoded thymidine kinase. This step is followed by further phosphorylation by cellular enzymes to form acyclovir triphosphate. Acyclovir triphosphate inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate, leading to chain termination and inhibition of viral DNA synthesis .

Comparación Con Compuestos Similares

    Acyclovir: The parent compound, widely used for treating herpesvirus infections.

    Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.

    Ganciclovir: Another antiviral drug with a similar mechanism of action but used primarily for cytomegalovirus infections

Uniqueness: Acyclovir L-Isoleucinate is unique due to its esterification with L-isoleucine, which enhances its bioavailability and therapeutic efficacy compared to acyclovir. This modification allows for better absorption and prolonged antiviral activity, making it a promising candidate for further research and development .

Actividad Biológica

Acyclovir L-Isoleucinate is an amino acid ester prodrug of acyclovir, designed to enhance the pharmacokinetic properties and bioavailability of acyclovir, particularly for treating herpes simplex virus (HSV) infections. This article discusses the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and comparative data with other formulations.

Acyclovir is a nucleoside analog that requires phosphorylation to become active. The viral thymidine kinase converts acyclovir into acyclovir monophosphate, which is subsequently converted into the diphosphate and triphosphate forms by cellular enzymes. The acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA synthesis. This selectivity for viral over cellular DNA polymerases results in lower cytotoxicity in non-infected cells .

Key Targets

  • Viral Thymidine Kinase : Activates acyclovir.
  • Viral DNA Polymerase : Inhibited by acyclovir triphosphate.

Pharmacokinetics

The pharmacokinetic profile of this compound has shown improved absorption compared to standard acyclovir. Studies indicate that the prodrug form enhances systemic availability through better permeability across biological membranes.

Comparative Pharmacokinetics Table

ParameterAcyclovir (Standard)This compound
Oral Bioavailability10-20%Improved (>20%)
Cmax (µM)5-1039 ± 22
Tmax (hours)1.11.5
Half-life (hours)2.5-3Similar

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly focusing on its effectiveness against HSV infections. In a study involving patients with recurrent genital herpes, those treated with this compound showed a significant reduction in recurrence rates compared to placebo groups .

Case Study Overview

  • Study Design : Double-blind, placebo-controlled trial.
  • Participants : Patients with frequent recurrences of genital herpes.
  • Results :
    • Recurrence rate in placebo group: 94%.
    • Recurrence rate in Acyclovir-treated group: 29% (p < 0.001).

This indicates that this compound is effective in suppressing HSV recurrences.

Resistance Patterns

Resistance to acyclovir has been documented, particularly in immunocompromised patients. In a retrospective study, acyclovir-resistant strains were identified in patients with a history of antiviral treatment . Notably, some resistant strains emerged even without prior antiviral exposure, highlighting the need for ongoing surveillance and potential alternative therapies.

Propiedades

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S,3S)-2-amino-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O4/c1-3-8(2)9(15)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTMGBXTNHPPNK-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162244
Record name Acyclovir L-isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142963-63-1
Record name Acyclovir L-isoleucinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acyclovir L-isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACYCLOVIR L-ISOLEUCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0033O85U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acyclovir L-Isoleucinate
Reactant of Route 2
Reactant of Route 2
Acyclovir L-Isoleucinate
Reactant of Route 3
Reactant of Route 3
Acyclovir L-Isoleucinate
Reactant of Route 4
Acyclovir L-Isoleucinate
Reactant of Route 5
Reactant of Route 5
Acyclovir L-Isoleucinate
Reactant of Route 6
Reactant of Route 6
Acyclovir L-Isoleucinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.